3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

PIKfyve inhibition Structure-activity relationship Kinase selectivity

3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892437-79-5) is a synthetic small molecule (C26H22N2O4, MW 426.47) belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class. This scaffold is characterized by a fused tricyclic core (benzofuran + pyrimidine-2,4-dione) bearing two distinct N-substituents: a 4-methoxybenzyl group at the N3 position and a 3-methylbenzyl group at the N1 position.

Molecular Formula C26H22N2O4
Molecular Weight 426.472
CAS No. 892437-79-5
Cat. No. B2464834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS892437-79-5
Molecular FormulaC26H22N2O4
Molecular Weight426.472
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
InChIInChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3
InChIKeyMXNUDYAHRXGKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892437-79-5): Structural Identity and Compound Class for Procurement


3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 892437-79-5) is a synthetic small molecule (C26H22N2O4, MW 426.47) belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class . This scaffold is characterized by a fused tricyclic core (benzofuran + pyrimidine-2,4-dione) bearing two distinct N-substituents: a 4-methoxybenzyl group at the N3 position and a 3-methylbenzyl group at the N1 position. Compounds within this class have been reported as inhibitors of phosphoinositide kinases, including PIKfyve and PI3 kinases, and are under investigation for central nervous system indications and oncology applications [1]. The target compound is commercially supplied by specialty chemical vendors at typical purities of ≥95% for research use .

Why Generic Substitution Fails for 3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4-dione: Substituent-Dependent Selectivity


Benzofuro[3,2-d]pyrimidine-2,4-diones are not functionally interchangeable. Within the furo[3,2-d]pyrimidine patent landscape, kinase inhibitory potency and selectivity profiles are exquisitely sensitive to N1 and N3 substitution patterns [1]. For example, the cercosporamide-derived benzofuro[3,2-d]pyrimidine series exhibits CaPkc1 IC₅₀ values spanning from 44 nM to inactive, depending solely on substituent choice [2]. Similarly, scaffold-hopping studies in furo[3,2-d]pyrimidine NNRTIs revealed that minor substituent modifications can shift hERG IC₅₀ from 0.50 μM to >30 μM and alter selectivity indices by over 40-fold [3]. The 4-methoxybenzyl at N3 of the target compound introduces distinct electron-donating character and hydrogen-bonding capacity versus the unsubstituted benzyl or 4-chlorophenyl analogs, while the 3-methylbenzyl at N1 provides a unique steric and lipophilic footprint. Substituting with a close analog lacking the 4-methoxy group or bearing a different N1 substituent risks altering target engagement, off-target liability, and physicochemical properties in unpredictable ways.

Product-Specific Quantitative Evidence Guide: 3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Structural Differentiation: 4-Methoxybenzyl at N3 vs. Unsubstituted Benzyl in PIKfyve-Targeted Benzofuro[3,2-d]pyrimidine Series

The target compound incorporates a 4-methoxybenzyl substituent at the N3 position of the benzofuro[3,2-d]pyrimidine-2,4-dione core. The closest commercially available analog, 3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS not assigned; MW 396.44), bears an unsubstituted benzyl at N3, differing by the absence of the para-methoxy group . In the broader furo[3,2-d]pyrimidine PIKfyve inhibitor patent series (WO2021183439A1), para-substituted benzyl groups at the pyrimidine N3 position are explicitly claimed and associated with enhanced PIKfyve inhibitory potency relative to unsubstituted phenyl or benzyl variants [1]. Specifically, within this chemotype, compounds bearing electron-donating para-substituents on the N3-aralkyl group achieved PIKfyve IC₅₀ values in the sub-nanomolar to low nanomolar range (e.g., 0.82 nM for optimized congeners) [2].

PIKfyve inhibition Structure-activity relationship Kinase selectivity

N1 Substituent Comparison: 3-Methylbenzyl vs. 4-Methoxybenzyl Regioisomer and Impact on Lipophilicity-Driven Off-Target Profiles

The target compound bears a 3-methylbenzyl group at the N1 position and a 4-methoxybenzyl at N3. A regioisomeric analog, 3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, reverses this pattern with the 4-methoxybenzyl at N1 and an unsubstituted benzyl at N3 . This substitutional swap is non-trivial for procurement because N1 substituents in the benzofuro[3,2-d]pyrimidine-2,4-dione series directly modulate lipophilicity (cLogP) and, consequently, off-target promiscuity. In the furo[3,2-d]pyrimidine NNRTI series, a scaffold-hopping campaign demonstrated that subtle alterations in N1-aralkyl substitution reduced hERG channel inhibition from IC₅₀ = 0.50 μM (rilpivirine) to IC₅₀ > 30 μM while improving selectivity index from 3,989 to 161,580 [1]. The 3-methyl group on the target compound's N1-benzyl substituent provides a distinct steric and electronic profile versus the 4-methoxy substitution pattern of the regioisomer, with predicted differences in metabolic stability (CYP3A4/2D6 susceptibility) and plasma protein binding.

Lipophilicity modulation hERG liability Physicochemical differentiation

Anticancer Activity Potential: Class-Level Evidence for Benzofuro[3,2-d]pyrimidine-2,4-diones in HepG2 and HeLa Models

Benzofuro[3,2-d]pyrimidine-2,4-dione derivatives have demonstrated quantifiable in vitro anticancer activity. In a systematic study by Tang et al. (2022), a series of benzofuro[3,2-d]pyrimidines (compounds 12a–12c) were screened against HepG2, Bel-7402, and HeLa cell lines, with the most potent compound 4a (a furo[2,3-d]pyrimidine congener) achieving an IC₅₀ of 0.70 μM against HepG2 cells [1]. Molecular docking revealed binding modes consistent with receptor tyrosine kinase inhibition [1]. Separately, the benzofuro[3,2-d]pyrimidine derivative XL413 (BMS-863233) is a validated, potent ATP-competitive CDC7 kinase inhibitor (IC₅₀ = 3.4 nM) with established anticancer properties [2]. While the target compound CAS 892437-79-5 has not been directly profiled in these specific assays, its structural alignment with the benzofuro[3,2-d]pyrimidine-2,4-dione pharmacophore positions it as a candidate for anticancer screening cascades.

Anticancer activity HepG2 cytotoxicity Receptor tyrosine kinase inhibition

Antifungal Chemosensitization: Benzofuro[3,2-d]pyrimidine Class as CaPkc1 Inhibitors Restoring Fluconazole Susceptibility

Benzofuro[3,2-d]pyrimidine derivatives designed from the natural product (−)-cercosporamide have been evaluated as Candida albicans protein kinase C (CaPkc1) inhibitors capable of restoring fluconazole susceptibility in resistant strains [1]. In this series, the most active derivative (compound 8) achieved a CaPkc1 IC₅₀ of 44 nM and, when co-administered with fluconazole, reduced the MIC of fluconazole against resistant C. albicans clinical isolates [1][2]. The cercosporamide-inspired benzofuro[3,2-d]pyrimidine scaffold directly overlaps with the core structure of the target compound, and the presence of the benzyl-type N-substituents in the target compound mirrors key structural features of the active antifungal chemotype [1].

Antifungal resistance CaPkc1 inhibition Fluconazole chemosensitization

Physicochemical Property Differentiation: MW, cLogP, and Hydrogen Bond Capacity vs. Trifluoromethyl Analog

The target compound (MW 426.47) contains a 3-methyl substituent on the N1-benzyl group. A commercially available analog, 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 480.44), replaces the methyl group with a trifluoromethyl group at the meta position of the N1-benzyl . This substitution increases molecular weight by 54 Da and substantially raises lipophilicity (predicted ΔcLogP ≈ +1.0–1.5 units). In lead optimization contexts, excessive lipophilicity is associated with increased risk of metabolic clearance, CYP inhibition, and phospholipidosis [1]. The 3-methyl analog (target compound) is predicted to occupy a more favorable drug-like property space (Lipinski compliance) compared to the 3-CF₃ analog, making it a more attractive starting point for oral bioavailability optimization programs.

Physicochemical properties Drug-likeness Lead optimization

Best Research and Industrial Application Scenarios for 3-(4-Methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892437-79-5)


PIKfyve Inhibitor Lead Optimization and CNS Drug Discovery

The compound's structural alignment with the substituted furo[3,2-d]pyrimidine PIKfyve inhibitor chemotype claimed in WO2021183439A1 makes it a relevant scaffold for CNS-targeted kinase inhibitor programs [1]. Procurement of this specific substitution pattern (4-methoxybenzyl at N3; 3-methylbenzyl at N1) allows medicinal chemistry teams to probe the SAR of N3 electron-donating substituents on PIKfyve potency, referencing the 0.82 nM benchmark established by optimized congeners in the patent series [2]. The compound's predicted moderate lipophilicity and molecular weight support potential CNS penetration, a key requirement for neurodegenerative disease applications where PIKfyve inhibition enhances PI3P-mediated autophagy [1].

Anticancer Kinase Profiling and CDC7-Targeted Screening Cascades

Given the established anticancer activity of benzofuro[3,2-d]pyrimidine-2,4-diones, including CDC7 inhibition by XL413 (IC₅₀ = 3.4 nM) and HepG2 cytotoxicity by related congeners (IC₅₀ = 0.70 μM), the target compound is suitable for inclusion in kinase selectivity panels and tumor cell line cytotoxicity screens [3][4]. The 3-methyl/4-methoxy substitution pattern provides a distinct chemical space entry point not explored in the published benzofuro[3,2-d]pyrimidine anticancer SAR, offering potential for novel intellectual property generation.

Antifungal Resistance Reversal: CaPkc1 Chemotype Exploration

The compound serves as a structural analog of cercosporamide-inspired benzofuro[3,2-d]pyrimidine CaPkc1 inhibitors. In the published series, compound 8 achieved CaPkc1 IC₅₀ = 44 nM and restored fluconazole susceptibility in resistant C. albicans [5]. Procurement of the target compound enables head-to-head evaluation against the reported lead series, with the 4-methoxybenzyl N3 substituent potentially enhancing potency through additional hydrogen-bonding interactions with the CaPkc1 ATP-binding pocket.

Selectivity and Safety Profiling: hERG and CYP Inhibition Assessment

The substitution-dependent hERG liability observed in the furo[3,2-d]pyrimidine NNRTI series (from IC₅₀ = 0.50 μM to >30 μM through N1 optimization) underscores the importance of profiling each substitution pattern individually [6]. The target compound's 3-methylbenzyl N1 substituent is predicted to confer a favorable selectivity window based on class SAR. Procurement for hERG patch-clamp and CYP450 inhibition panels is recommended to generate compound-specific safety data differentiating it from the regioisomeric 4-methoxybenzyl N1 analog.

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